6-Oxo Bromantane NPG Glycol Ketal
Description
Properties
Molecular Formula |
C₂₁H₂₈BrNO₂ |
|---|---|
Molecular Weight |
406.36 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Precursor Methodologies for 6 Oxo Bromantane Npg Glycol Ketal
Retrosynthetic Analysis of the Adamantane (B196018) Core and its Functionalization
A retrosynthetic analysis of 6-Oxo Bromantane (B128648) NPG Glycol Ketal reveals a convergent synthetic strategy. The target molecule can be disconnected at key functional groups to identify plausible precursors.
Ketal Disconnection: The neopentyl glycol (NPG) ketal can be retrosynthetically cleaved to reveal a 6-oxo functional group, leading to the precursor 6-Oxo-Bromantane .
C-N Bond Disconnection: The amine linkage of the bromantane moiety can be disconnected via a reductive amination pathway. This identifies 2,6-adamantanedione and 4-bromoaniline (B143363) as key precursors.
Adamantane Core: The adamantane skeleton itself is commonly synthesized on an industrial scale via the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. youtube.comwikipedia.org For laboratory synthesis of functionalized derivatives, constructing the adamantane core from substituted monocyclic or bicyclic precursors can be an effective strategy to circumvent the challenges of direct C-H functionalization. nih.gov
This analysis suggests a forward synthesis commencing with a pre-functionalized adamantane core, such as 2,6-adamantanedione, followed by sequential, chemoselective reactions to introduce the amine and protect the ketone.
Optimized Reaction Pathways for Introducing the 6-Oxo Moiety
Introducing an oxo group at a secondary bridge position (C-6) of the adamantane cage requires specific methodologies, as the tertiary bridgehead positions are typically more reactive. nih.gov
One effective strategy involves the oxidation of a corresponding diol precursor. For instance, 2,6-adamantanediol can be oxidized to 2,6-adamantanedione. Protoadamantene serves as a versatile starting material, as its treatment with aqueous acid can yield 2,4-dihydroxyadamantane (equivalent to 2,6-dihydroxyadamantane due to symmetry), which can then be oxidized. rsc.org
A common and efficient method for the oxidation of secondary alcohols to ketones without affecting the adamantane cage is the Swern oxidation or the use of other mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).
Table 1: Comparison of Oxidation Methods for Adamantane Alcohols
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane (DCM) | 25 | 85-95 | Mild conditions, simple workup. |
| Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | Dichloromethane (DCM) | -78 to 25 | >90 | Requires cryogenic temperatures but is highly efficient. |
The synthesis of 2,6-adamantanedione provides a crucial intermediate, allowing for differential functionalization at the two ketone positions.
Glycol Ketal Formation: Stereoselective and Chemoselective Synthetic Routes
With 2,6-adamantanedione as the intermediate, one oxo group must be selectively protected before introducing the amine. Ketal formation is a standard method for protecting ketones. nih.gov The use of a diol, such as neopentyl glycol (5,5-dimethyl-1,3-propanediol), forms a stable cyclic ketal. libretexts.org
The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid, with removal of water to drive the equilibrium towards the product. nih.govlibretexts.org
Reaction Scheme: Monoketalization of 2,6-Adamantanedione
Chemoselectivity for monoketalization over diketalization can be achieved by controlling the stoichiometry, using exactly one equivalent of neopentyl glycol. The slightly different steric environments of the two oxo groups may also contribute to selective protection. The resulting monoketal is the direct precursor for the subsequent amination step. This protection strategy is crucial as it prevents the amine from reacting with both carbonyl groups and allows for selective modification at the C-2 position. libretexts.org
Isolation and Purification Protocols for Research-Grade 6-Oxo Bromantane NPG Glycol Ketal
The purification of the final product and intermediates is critical for obtaining research-grade material. Adamantane derivatives are crystalline solids, making recrystallization an effective final purification step. wikipedia.org
A general protocol following the synthesis would involve:
Quenching and Extraction: The reaction mixture is neutralized, and the product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with brine and dried over an anhydrous salt such as Na₂SO₄ or MgSO₄. rsc.org
Chromatography: Flash column chromatography on silica (B1680970) gel is the primary method for separating the desired product from unreacted starting materials, by-products (e.g., diketal), and residual reagents. A gradient of solvents, typically hexane (B92381) and ethyl acetate, is used to elute the components based on polarity. orgsyn.org
Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield high-purity crystals. orgsyn.org
The purity of the final compound is typically assessed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Exploration of Alternative Synthetic Routes and Their Efficiency in Research Contexts
While the pathway through 2,6-adamantanedione is robust, alternative routes could offer advantages in specific research contexts.
Alternative Order of Operations: One could envision introducing the N-(4-bromophenyl)amino group first, followed by oxidation at the C-6 position. This could begin with the reductive amination of 2-adamantanone (B1666556) with 4-bromoaniline to form bromantane. researchgate.net Subsequent C-H oxidation at the C-6 position would be challenging due to the directing effects of the existing substituents and the general inertness of the C-H bonds. This route is likely less efficient due to poor regioselectivity and the potential for oxidation of the aniline (B41778) moiety.
Use of Different Protecting Groups: Instead of a glycol ketal, other protecting groups for the 6-oxo function could be employed. However, the NPG ketal is highly stable under the basic or reductive conditions required for the amination step, making it an excellent choice. libretexts.org
Direct Construction of the Core: A "ground-up" synthesis, building the adamantane framework from a highly functionalized monocyclic precursor, could install the required oxygen and nitrogen functionalities with precise control. nih.gov While offering superior control, these multi-step total synthesis approaches are often lower yielding and more labor-intensive than functionalizing the pre-formed adamantane cage.
Table 2: Efficiency Comparison of Synthetic Strategies
| Synthetic Strategy | Key Intermediate | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Primary Route | 2,6-Adamantanedione | Convergent; good control of selectivity. | Requires synthesis of the dione (B5365651) precursor. |
| Alternative Route 1 | Bromantane | Fewer protection/deprotection steps. | Poor regioselectivity in C-H oxidation; potential side reactions. |
Stereochemical Control and Diastereoselectivity in Synthetic Steps
The introduction of multiple substituents onto the adamantane scaffold raises important stereochemical questions.
Chirality: Adamantane itself is achiral. However, introducing different substituents at the C-2 and C-6 positions creates a chiral molecule. yale.edu The synthesis described will produce a racemic mixture of (2S, 6S)- and (2R, 6R)-enantiomers, along with potential diastereomers if the amine addition is not stereospecific.
Diastereoselectivity in Amination: The reductive amination of the ketone at C-2 proceeds via an imine intermediate. The subsequent reduction of this imine can occur from two different faces, potentially leading to a mixture of diastereomers (endo/exo isomers relative to the cage structure). The steric bulk of the NPG ketal at the C-6 position can influence the trajectory of the reducing agent (e.g., sodium borohydride), potentially favoring the formation of one diastereomer over the other.
Stereoselective Synthesis: Achieving an enantiomerically pure final product would require either a chiral resolution of the racemic mixture at a suitable stage or the use of a stereoselective synthesis. Stereoselective routes often employ chiral auxiliaries or catalysts during key steps, such as the amination, to control the absolute configuration of the newly formed stereocenters. rsc.orgrsc.org For example, a chiral starting material or a chiral reducing agent could be used to induce asymmetry.
Further research would be necessary to determine the exact diastereomeric ratio obtained in the amination step and to develop methods for the separation or selective synthesis of the desired stereoisomers.
Preclinical Pharmacological Investigations in in Vitro and Animal Models
In Vitro Pharmacological Profiling of 6-Oxo Bromantane (B128648) NPG Glycol Ketal
There is no publicly available information on the in vitro pharmacological profile of 6-Oxo Bromantane NPG Glycol Ketal. The following subsections, which would typically detail such findings, remain unpopulated due to the lack of data.
Receptor Binding Affinity Studies in Select Neurotransmitter Systems and Ion Channels
No studies detailing the receptor binding affinity of this compound have been found in the public domain.
Enzyme Activity Modulation Assays in Relevant Biological Pathways
Information regarding the effect of this compound on enzyme activity is not publicly available.
Cell-Based Assays for Intracellular Signaling Pathway Activation or Inhibition
There are no published cell-based assay results to indicate how this compound might influence intracellular signaling pathways.
Membrane Permeability and Transport Studies in Cell Line Models
Data from membrane permeability and transport studies for this compound are not available in the scientific literature.
In Vivo Neuropharmacological Assessments in Rodent Models
Comprehensive searches have not yielded any in vivo studies on the neuropharmacological effects of this compound in rodent models. While related compounds have been assessed, no specific data exists for this compound. farmaciajournal.comreddit.comnih.gov
Exploratory Behavioral Paradigms for Central Nervous System Activity (e.g., locomotor activity, anxiety-like behaviors)
There are no published reports on the effects of this compound in exploratory behavioral paradigms such as locomotor activity or tests for anxiety-like behaviors in animals.
Neurochemical Alterations in Brain Regions of Animal Models (e.g., neurotransmitter levels, metabolite profiles)
Preclinical studies in animal models, primarily rats, have established that bromantane's neurotropic effects are largely mediated through the dopaminergic and, to a lesser extent, serotonergic systems. popline.org The mechanism is considered distinct from typical psychostimulants. wikipedia.org
Microdialysis studies in freely moving rats have demonstrated that bromantane administration leads to a significant and prolonged increase in the release of dopamine (B1211576) in the dorsal striatum. popline.orgnih.gov However, this enhanced dopamine release is accompanied by only an insignificant decrease in the extracellular concentrations of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). popline.org This finding suggests that bromantane's primary mechanism is not the inhibition of dopamine reuptake, but rather an influence on dopamine synthesis and release. wikipedia.orgpopline.org
The compound also exerts a complex influence on the serotonin (B10506) system, including the inhibition of serotonin neuronal capture. popline.org The neuroprotective effects of bromantane have been linked to the increased synthesis of effector kinases of the mitogen-activated cascade (ERK1/ERK2) and increased expression of neurotrophic factors like BDNF and NGF in the striatum, hypothalamus, and hippocampus of rats.
Table 1: Effect of Bromantane on Dopamine and its Metabolites in Rat Dorsal Striatum
| Compound | Analyte | Observation in Rat Dorsal Striatum | Reference |
| Bromantane | Dopamine (DA) | Pronounced and long-term increase in release | popline.org |
| Bromantane | 3,4-dihydroxyphenylacetic acid (DOPAC) | Insignificant decrease in extracellular concentration | popline.org |
| Bromantane | Homovanillic acid (HVA) | Insignificant decrease in extracellular concentration | popline.org |
Investigations of Stress-Response Modulation in Preclinical Animal Models
Bromantane is often classified as an actoprotector, or a synthetic adaptogen, for its ability to enhance the body's resistance to stressors, such as physical loads, without increasing oxygen consumption or heat production. nih.gov
In preclinical models, bromantane has demonstrated effects on the sympathetic-adrenal system, which is critically involved in the stress response. In freely moving rats engaged in operant activities, bromantane administration showed a tendency to decrease the urinary excretion of the stress hormones noradrenaline and adrenaline. researchgate.net This suggests a modulating effect on the sympathoadrenal response to challenging tasks. Furthermore, studies in anesthetized rats indicated that bromantane can increase stroke and minute blood volume while reducing heart rate and peripheral resistance, pointing to complex cardiovascular adjustments that may contribute to stress adaptation. researchgate.net
Table 2: Effect of Bromantane on Stress-Related Catecholamines in Rats
| Model | Analyte | Observation | Reference |
| Freely moving rats (operant activity) | Noradrenaline (urine) | Tendency to decrease excretion | researchgate.net |
| Freely moving rats (operant activity) | Adrenaline (urine) | Tendency to decrease excretion | researchgate.net |
Preliminary Research on Other Systemic Biological Responses in Animal Models
Immunomodulatory Activity in In Vivo Preclinical Systems
Bromantane has been shown to possess significant immunomodulatory properties in animal models. Research indicates that even a single administration of bromantane can increase immunity by elevating the levels of B-cells and circulating immune complexes in the bloodstream. biomolther.org
Table 3: Immunomodulatory Effects of Bromantane in Animal Models
| Parameter | Observation | Reference |
| B-Cells | Increased levels in blood | biomolther.org |
| Circulating Immune Complex | Increased levels in blood | biomolther.org |
| Interleukin-6 (IL-6) | Lowered levels | wikipedia.org |
| Interleukin-17 (IL-17) | Lowered levels | wikipedia.org |
| Interleukin-4 (IL-4) | Lowered levels | wikipedia.org |
Metabolic Pathway Interaction Studies in Animal Models
The metabolism of bromantane in animal models has been well-characterized. The primary metabolic transformation is hydroxylation in the 6th position of the adamantane (B196018) nucleus, resulting in the formation of 6-hydroxybromantane. wikipedia.orgnih.gov This metabolite is a key product found in urine following bromantane administration. nih.gov The existence of this pathway is particularly relevant to the compound "this compound," as the 6-oxo position is the site of this primary metabolic hydroxylation.
Furthermore, studies have shown that bromantane stimulates the synthesis of cytochrome P-450 (CYP450). biomolther.org The CYP450 enzyme system is a critical component of hepatic drug metabolism, and its induction by bromantane suggests that the compound can facilitate the detoxifying functions of the liver. biomolther.orgnih.gov This interaction could potentially influence the metabolism of other co-administered substances.
Mechanistic Insights into the Biological Profile of this compound: A Focus on Molecular and Cellular Interactions
Disclaimer: Scientific literature specifically detailing the biological interactions of this compound is not currently available. The following article elucidates the well-documented molecular and cellular mechanisms of its parent compound, Bromantane. The biological activities of the this compound derivative are presumed to share a mechanistic basis with Bromantane, though direct evidence is pending further research.
Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level
Neurotransmitter Release and Reuptake Dynamics in In Vitro Synaptosomal Preparations or In Vivo Microdialysis Studies
Currently, there are no available research findings or data tables from in vitro synaptosomal preparations or in vivo microdialysis studies that specifically detail the effects of this compound on the release and reuptake of neurotransmitters. Scientific inquiry into this area has yet to be documented in peer-reviewed literature, leaving its specific impact on presynaptic and synaptic cleft mechanisms unknown.
Modulation of Neuronal Excitability and Synaptic Plasticity in Brain Slice Models
Similarly, the scientific community has not published any studies utilizing brain slice models to examine the modulation of neuronal excitability or synaptic plasticity by this compound. Consequently, its influence on phenomena such as long-term potentiation (LTP) or long-term depression (LTD), which are fundamental to learning and memory, remains uncharacterized.
Pharmacokinetic and Metabolic Research in Experimental Biological Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Models
No information has been published regarding the ADME profile of 6-Oxo Bromantane (B128648) NPG Glycol Ketal in any preclinical models.
There are no available studies on the in vitro metabolic stability of 6-Oxo Bromantane NPG Glycol Ketal in either hepatic microsomes or hepatocyte suspensions. Consequently, no metabolites have been identified.
Research on the brain penetration dynamics of this compound in animal models has not been published.
There are no published data from excretion pathway or mass balance studies for this compound in any preclinical species.
Cytochrome P450 (CYP) Enzyme Inhibition and Induction Potential in Hepatic Systems
No studies have been made public regarding the potential of this compound to inhibit or induce cytochrome P450 enzymes.
Plasma Protein Binding Characteristics in Preclinical Animal Plasma
There is no available information on the plasma protein binding characteristics of this compound in any preclinical animal plasma.
Structure Activity Relationship Sar Studies of 6 Oxo Bromantane Npg Glycol Ketal Analogues and Derivatives
Systematic Chemical Modifications of the Adamantane (B196018) Cage and Their Impact on Biological Activity
The adamantane cage is a key pharmacophore in many biologically active compounds, prized for its rigid, lipophilic nature that can enhance drug stability and facilitate passage through biological membranes. nih.gov Modifications to this cage are a primary strategy for modulating the pharmacological profile of adamantane derivatives.
Systematic alterations to the adamantane core of a molecule like 6-Oxo Bromantane (B128648) NPG Glycol Ketal would likely involve the introduction of various substituents at the tertiary carbon positions. The size, shape, and electronic properties of these substituents are critical. For instance, in studies of amantadine (B194251), a simple 1-aminoadamantane, it was found that increasing the size of N-substituents tends to decrease antiviral activity. nih.gov Conversely, the introduction of a methyl group to form rimantadine (B1662185) enhances activity. pharmacy180.com Substitution at the tertiary positions of the adamantane nucleus in amantadine has also been shown to be detrimental to its anti-influenza A activity. nih.gov
These findings suggest that the biological target has a specific volume tolerance for substituents on the adamantane cage. For 6-Oxo Bromantane NPG Glycol Ketal, substitutions on the adamantane ring, other than the existing bromo and oxo groups, would likely have a significant impact on its interaction with biological targets. The bulky and lipophilic nature of the adamantane scaffold itself is thought to contribute to anchoring the molecule in a binding pocket. nih.gov
Below is a hypothetical data table illustrating potential SAR trends based on modifications to the adamantane cage of a generic 6-oxo bromantane analogue, drawing from established principles in adamantane chemistry.
| Modification to Adamantane Cage | Predicted Impact on Biological Activity | Rationale |
| Removal of the Bromo Group | Likely significant decrease | The bromine atom may be crucial for specific halogen bonding interactions with the target protein or may influence the electronic properties of the cage. |
| Replacement of Bromo with Fluoro | Altered activity profile | Fluorine is smaller and more electronegative, which could change binding interactions and metabolic stability. |
| Introduction of a Methyl Group at a Bridgehead Position | Potential decrease in activity | Increased steric bulk may hinder optimal binding, as seen with some amantadine derivatives. nih.gov |
| Introduction of a Hydroxyl Group at a Bridgehead Position | Potential increase or decrease | A hydroxyl group can introduce a hydrogen bond donor/acceptor, which could either be favorable or unfavorable depending on the target's binding site topology. |
Investigation of Glycol Ketal Moiety Substitutions and Their Influence on Molecular Interactions
The neopentyl glycol (NPG) ketal moiety of this compound serves to protect the 6-oxo group and also significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding. Ketal groups can be used to modify the pharmacokinetic properties of a drug. There is growing interest in ketal linkages in drug design, including in biodegradable polymers containing adamantane. rsc.org
A systematic investigation would likely explore a range of diols to form the ketal, with the aim of optimizing interactions with the target. For example, a larger, more lipophilic ketal group might enhance binding to a hydrophobic pocket, while a more polar glycol derivative could improve aqueous solubility.
The following table outlines potential modifications to the glycol ketal moiety and their predicted influence on molecular properties and interactions.
| Glycol Ketal Moiety Modification | Predicted Influence on Molecular Properties | Potential Impact on Molecular Interactions |
| Ethylene Glycol Ketal | Increased polarity compared to NPG ketal | May improve aqueous solubility but could reduce binding affinity if the pocket is highly lipophilic. |
| Propylene (B89431) Glycol Ketal | Introduction of a chiral center | Could lead to diastereomers with different biological activities and binding affinities. |
| Cyclohexanediol Ketal | Increased rigidity and lipophilicity | May lock the molecule into a more defined conformation, potentially enhancing binding to a specific target. |
| Glycerol Ketal | Increased polarity and hydrogen bonding potential | Could enhance interactions with polar residues in the binding site and improve solubility. |
Stereoisomeric Activity Comparisons in Defined Research Paradigms
Chirality plays a crucial role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. researchgate.net Adamantane derivatives with substitutions at different positions can be chiral. wikipedia.org For this compound, several sources of stereoisomerism could exist, particularly if the neopentyl glycol moiety were to be substituted asymmetrically, or if modifications to the adamantane cage itself introduce chiral centers.
For instance, if the propylene glycol ketal analogue mentioned previously were synthesized, it would result in diastereomers. It would be essential to separate these stereoisomers and test them individually in relevant biological assays. In many cases, one stereoisomer is significantly more active than the other, as the precise three-dimensional arrangement of atoms is critical for optimal interaction with a chiral biological target like a receptor or enzyme. publish.csiro.au
While the optical isomers and racemic mixtures of rimantadine are reported to be equally active, this is not a universal rule for all adamantane derivatives. pharmacy180.com Therefore, a thorough SAR study of this compound analogues would necessitate the synthesis and evaluation of individual stereoisomers.
A hypothetical comparison of stereoisomeric activity is presented below:
| Stereoisomer | Research Paradigm | Hypothetical Activity | Rationale |
| (R)-Propylene Glycol Ketal Diastereomer | Receptor Binding Assay | High Affinity | The (R)-configuration may present the optimal spatial arrangement of substituents for fitting into the receptor's binding pocket. |
| (S)-Propylene Glycol Ketal Diastereomer | Receptor Binding Assay | Low Affinity | The (S)-configuration may introduce steric clashes or suboptimal interactions with the receptor. |
| Racemic Mixture | In vivo efficacy model | Moderate Efficacy | The overall efficacy would be an average of the high- and low-activity isomers. |
Computational Chemistry Approaches for SAR Modeling and Prediction of Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting the SAR of novel compounds before their synthesis, thereby saving time and resources. nih.gov For adamantane derivatives, computational methods can be used to model their interactions with potential biological targets, predict their binding affinities, and estimate their ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Techniques such as molecular docking could be employed to predict the binding mode of this compound and its analogues within the active site of a target protein. nih.gov These models can help to rationalize observed SAR data and guide the design of new analogues with improved properties. For example, if a docking study reveals an unoccupied hydrophobic pocket near the adamantane cage, it would suggest that adding a lipophilic substituent at that position could enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to develop mathematical models that correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds.
Key computational approaches applicable to the SAR of this compound analogues are summarized in the table below.
| Computational Method | Application | Predicted Outcome |
| Molecular Docking | Predict the binding orientation and affinity of analogues in a target's active site. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and a ranked list of analogues based on predicted binding scores. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding mode and identification of conformational changes that may influence activity. |
| QSAR Modeling | Develop predictive models based on the physicochemical properties of analogues and their measured biological activities. | A mathematical equation that can be used to predict the activity of new analogues and guide further synthetic efforts. |
| ADME-T Prediction | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of analogues with potentially poor pharmacokinetic profiles or toxicity issues. scbt.com |
Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the theoretical and computational modeling of the compound This compound .
Detailed studies concerning molecular docking simulations, molecular dynamics, Quantitative Structure-Activity Relationship (QSAR) modeling, or in silico pharmacokinetic predictions for this particular ketal derivative of 6-Oxo Bromantane have not been identified in the public domain.
Consequently, it is not possible to provide an article with detailed research findings or data tables on the following requested topics:
Theoretical and Computational Modeling Approaches for 6 Oxo Bromantane Npg Glycol Ketal
In Silico Predictions of Pharmacokinetic Parameters and Biological Availability in Theoretical Systems
While computational modeling is a common approach in drug discovery and chemical research to predict the behavior of novel molecules, such studies appear not to have been performed or publicly disclosed for 6-Oxo Bromantane (B128648) NPG Glycol Ketal. Research in this area would be required to generate the specific data requested.
Future Research Directions and Unanswered Questions in the Investigation of 6 Oxo Bromantane Npg Glycol Ketal
Exploration of Novel Biological Pathways and Targets based on Preclinical Findings
The mechanism of action for bromantane (B128648), the parent compound, is believed to be unique among psychostimulants. It does not act as a typical dopamine (B1211576) reuptake inhibitor but rather upregulates the expression of key enzymes in the dopamine synthesis pathway, namely tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). wikipedia.orgpsychonautwiki.orghandwiki.org This genomic mechanism leads to a sustained increase in dopamine biosynthesis in brain regions like the hypothalamus and striatum. wikipedia.orghandwiki.org Furthermore, studies suggest bromantane enhances GABAergic transmission, influences neurotrophin expression (BDNF and NGF), and may have anti-inflammatory effects. handwiki.orgpenchant.bioresearchgate.net
A primary unanswered question is how the addition of the neopentyl glycol (NPG) ketal functional group to the 6-oxo bromantane scaffold alters these activities. Future research should therefore focus on:
Dopamine Synthesis Pathway: Investigating whether 6-Oxo Bromantane NPG Glycol Ketal retains the ability to upregulate TH and AAAD gene expression. It is crucial to determine if the ketal modification enhances, diminishes, or alters the specificity of this genomic effect.
GABAergic and Serotonergic Systems: Bromantane is known to strengthen GABA-ergic mediation and may possess serotonin-holding effects. psychonautwiki.orgnih.gov Preclinical studies should explore if the NPG glycol ketal derivative modulates these neurotransmitter systems, potentially leading to a different anxiolytic or mood-stabilizing profile.
Neurotrophin and Inflammatory Pathways: Given bromantane's reported ability to increase neurotrophin expression and reduce pro-inflammatory cytokines, it is vital to assess if the derivative shares these neuroprotective and anti-inflammatory properties. handwiki.orgpenchant.bio Research could uncover enhanced potency or novel interactions with these pathways.
Identification of Direct Molecular Targets: The direct molecular target of bromantane remains unknown. wikipedia.org It is hypothesized that it initiates an intracellular signaling cascade, possibly through a yet-unidentified receptor, that activates protein kinases like PKA and PKC. wikipedia.org A critical area of investigation will be to determine if the NPG glycol ketal derivative, or bromantane itself, has direct, reversible binding partners that initiate these downstream effects.
Development of Advanced In Vitro and In Vivo Models for Deeper Mechanistic Insights
To move beyond traditional cell culture and animal models, which may not fully recapitulate the complexity of the human central nervous system (CNS), future research on this compound should employ advanced models. nih.gov These models offer the potential for more accurate and translationally relevant data.
Human iPSC-Derived Neuronal Co-Cultures: Utilizing induced pluripotent stem cells (iPSCs) from healthy and potentially patient-specific donors allows for the creation of human-relevant neuronal cultures. wikipedia.org Developing co-cultures of dopaminergic neurons with other relevant cell types, such as astrocytes and microglia, would provide a more comprehensive platform to study the compound's effects on dopamine synthesis, neuronal health, and neuroinflammation.
Organ-on-a-Chip (OOC) Systems: Microfluidic OOC platforms can be used to create 3D models of specific brain regions or the blood-brain barrier (BBB). nih.gov An OOC model could be used to study the transport of this compound across the BBB and to model the neuronal circuitry of the striatum or hypothalamus, allowing for detailed mechanistic studies of its effects on neuronal firing and connectivity. nih.gov
3D Brain Organoids: Brain organoids, self-assembled 3D structures derived from stem cells, can model aspects of human brain development and organization. wikipedia.org These models would be invaluable for studying the long-term effects of the compound on neuronal development, differentiation, and plasticity in a complex, tissue-like environment.
| Proposed Research Area | Advanced Model | Key Question to Address |
| Neurotransmitter Synthesis | iPSC-derived Dopaminergic Neurons | Does the compound upregulate TH and AAAD in human neurons? |
| Neuronal Network Effects | Organ-on-a-Chip with Neuronal Circuits | How does the compound alter neuronal firing and network activity? |
| Neurodevelopmental Impact | 3D Brain Organoids | What are the long-term effects on neuronal maturation and plasticity? |
| Bioavailability | Blood-Brain Barrier Chip | Can the compound efficiently cross a human BBB model? |
Design and Synthesis of Photoaffinity Probes and Other Research Tools
A significant challenge in understanding adamantane (B196018) pharmacology is the identification of direct molecular binding partners. Photoaffinity labeling (PAL) is a powerful technique to address this. researchgate.net It uses a chemical probe that, upon activation by light, covalently binds to its target protein, allowing for identification. researchgate.net
The future development of a photoaffinity probe based on the this compound structure is a critical research direction. The design of such a probe would involve:
The Recognition Element: The core structure of this compound itself, which provides the affinity for its biological target(s).
A Photoreactive Moiety: A group like a diazirine or benzophenone (B1666685) would be incorporated into the molecule. researchgate.net The diazirine is often preferred due to its small size and rapid reaction upon photolysis. nih.gov This group could potentially be attached to the phenyl ring or another suitable position that is predicted not to interfere with binding.
A Reporter Tag: An alkyne or azide (B81097) group would be included as a ligation handle. umbrellalabs.is This allows for the use of "click chemistry" to attach a reporter molecule, such as biotin (B1667282) for pulldown experiments and mass spectrometry-based identification, or a fluorophore for visualization in cells. umbrellalabs.is
By using such a probe, researchers could definitively identify the proteins that this compound directly interacts with in living cells, providing unprecedented insight into its primary mechanism of action.
Integration with Systems Biology and Omics Technologies (e.g., transcriptomics, metabolomics) for Comprehensive Understanding in Research
To build a holistic picture of the biological effects of this compound, a systems biology approach is essential. mdpi.com This involves integrating data from multiple "omics" technologies to understand how the compound perturbs cellular networks.
Transcriptomics: RNA-sequencing can be used to generate a complete profile of the gene expression changes induced by the compound in relevant cell models (e.g., iPSC-derived neurons). This would move beyond just looking at TH and AAAD to identify all affected genes and pathways, providing clues to novel mechanisms and potential off-target effects. nih.govnih.gov
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications that occur in response to treatment. This is a crucial downstream correlate to transcriptomic changes and can confirm, for example, that the upregulation of TH gene expression leads to an increase in functional TH protein.
Metabolomics: As metabolites are the downstream products of gene and protein activity, metabolomics provides a functional readout of the physiological state of the cell. pensoft.net Studying the metabolome of treated cells could reveal how the compound alters cellular energy metabolism, neurotransmitter turnover, and other key biochemical pathways. This is particularly relevant given that the metabolism of adamantane derivatives can be complex. nih.gov
Integrating these omics datasets would allow researchers to construct a comprehensive model of the compound's mechanism of action, from initial gene expression changes to downstream effects on protein networks and cellular metabolism. pensoft.net
Methodological Advancements in Analytical Characterization for Enhanced Research Accuracy
Reliable and accurate research into this compound depends on robust analytical methods. While standard techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foundational for structural confirmation and purity assessment, future research demands more advanced and validated methodologies. nih.govmdpi.com
Key areas for methodological advancement include:
Quantitative Assay Development: Development of highly sensitive and specific validated assays (e.g., using LC-MS/MS) to accurately quantify the compound and its potential metabolites in various biological matrices, including cell culture media, plasma, and brain tissue. This is essential for pharmacokinetic studies and for correlating concentration with biological effects in vitro and in vivo. nih.gov
Metabolite Identification: The adamantane cage can undergo hydroxylation, and the NPG ketal may be subject to enzymatic cleavage. nih.govnih.gov Advanced mass spectrometry techniques, coupled with isotopic labeling studies, will be necessary to identify the full spectrum of metabolites. Understanding the metabolic fate of the compound is crucial, as metabolites may have their own distinct pharmacological activities.
Chiral Separation: If any chiral centers exist or are created during synthesis or metabolism, the development of chiral separation techniques will be necessary to isolate and characterize individual enantiomers, as they may have different pharmacological properties.
Ensuring the accuracy of these analytical methods is paramount for the reproducibility and reliability of all preclinical research conducted on this novel compound.
Q & A
Q. How can researchers mitigate bias in bioactivity data interpretation?
- Methodological Answer : Implement blinded analysis during data collection and processing. Use independent replicates performed by different researchers, and apply funnel plots or Egger’s regression to detect publication bias in literature reviews. Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
